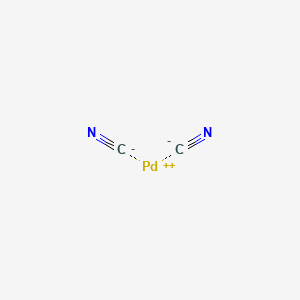

Palladium(II) cyanide

描述

Historical Trajectories of Palladium(II) Cyanide Discovery and Foundational Studies

The story of this compound is intrinsically linked to the discovery of palladium itself. In 1803, William Hyde Wollaston isolated the element palladium from crude platinum ore. sciencenotes.orgebsco.comchemicool.com A key step in his process involved the reaction of a solution derived from the ore with mercuric cyanide, which led to the precipitation of this compound. sciencenotes.orgthoughtco.com This was, in fact, the first palladium compound to be isolated in a pure form. wikipedia.org By heating the this compound, Wollaston was able to obtain the pure palladium metal. sciencenotes.orgebsco.comchemicool.com

Early studies focused on understanding the fundamental properties of this new compound. It was established that this compound is a coordination polymer, a structure where palladium(II) centers are linked by bridging cyanide ligands. wikipedia.orgchemeurope.com These foundational investigations laid the groundwork for its future applications by characterizing its physical and chemical behavior.

Contemporary Relevance in Inorganic and Organometallic Chemistry Paradigms

In modern chemical research, this compound's relevance has expanded significantly. It is a cornerstone in the field of inorganic chemistry, primarily due to the extraordinary stability of the tetracyanopalladate(II) anion, [Pd(CN)₄]²⁻, which forms when this compound dissolves in the presence of excess cyanide ions. wikipedia.orgchemeurope.com This high stability is a key factor in many of its applications. chemeurope.com

The compound's role in organometallic chemistry is equally profound, particularly in the realm of catalysis. Palladium-catalyzed reactions are indispensable tools for organic synthesis, and this compound often serves as a catalyst or a precursor to more complex catalysts. ontosight.ai One of the most prominent applications is in palladium-catalyzed cyanation reactions, a vital method for synthesizing aryl nitriles, which are important intermediates in the production of pharmaceuticals and other fine chemicals. rsc.orgnih.govorganic-chemistry.org Research in this area continues to evolve, with studies focusing on developing milder and more efficient cyanation protocols. organic-chemistry.org

Furthermore, this compound and its derivatives are instrumental in mechanistic studies aimed at understanding the intricate steps of catalytic cycles. For instance, the reductive elimination of arylnitriles from arylpalladium cyanide complexes is a key step in cyanation reactions that has been the subject of detailed investigation. nih.gov The synthesis and characterization of various this compound complexes with other ligands, such as phosphines and thioamides, are also active areas of research, leading to the development of new catalysts with tailored properties. researchgate.netnih.govacs.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Pd(CN)₂ | wikipedia.orgbiosynth.com |

| Molar Mass | 158.45 g/mol | wikipedia.orgbiosynth.com |

| Appearance | Grey solid / Pale grey powder | wikipedia.org |

| Structure | Coordination polymer | wikipedia.orgchemeurope.com |

| Solubility in water | Insoluble | ontosight.aiwikipedia.org |

| Decomposition Temperature | Decomposes above 400°C | wikipedia.org |

属性

IUPAC Name |

palladium(2+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Pd/c2*1-2;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDASSWBZWFFNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062113 | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-66-7 | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium cyanide (Pd(CN)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium dicyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Preparation of Palladium Ii Cyanide Species

Established Preparative Routes for Palladium(II) Dicyanide

Palladium(II) dicyanide, with the chemical formula Pd(CN)₂, is an inorganic coordination polymer. Historically, it holds the distinction of being the first palladium compound to be isolated in a pure form. In 1804, William Hyde Wollaston precipitated palladium(II) cyanide by adding mercuric cyanide to a solution of impure platinum dissolved in aqua regia. The subsequent ignition of the this compound yielded palladium metal, leading to the discovery of this new element. wikipedia.org

Modern established preparative routes for palladium(II) dicyanide often involve the reaction of a palladium(II) salt with a cyanide source. For instance, the reaction of potassium tetrachloropalladate(II) (K₂[PdCl₄]) with potassium cyanide is a common method. researchgate.net

Structurally, palladium(II) dicyanide consists of square planar palladium(II) centers. These centers are linked by bridging cyanide ligands, which coordinate through both the carbon and nitrogen atoms. wikipedia.org This arrangement forms a polymeric network. The infrared spectrum of Pd(CN)₂ shows a characteristic CN stretching vibration at 2222 cm⁻¹, which is typical for a bridging cyanide ion. wikipedia.org Palladium(II) dicyanide is notably insoluble in water. wikipedia.org

| Property | Description | Source |

| Chemical Formula | Pd(CN)₂ | wikipedia.org |

| Appearance | Grey solid | wikipedia.org |

| Structure | Coordination polymer with square planar Pd(II) centers and bridging cyanide ligands. | wikipedia.org |

| Solubility | Insoluble in water. | wikipedia.org |

| Historical Synthesis | Precipitation from a solution of impure platinum in aqua regia using mercuric cyanide. | wikipedia.org |

Syntheses of Tetracyanopalladate(II) Anions and Related Complexes

The tetracyanopalladate(II) anion, [Pd(CN)₄]²⁻, is a stable complex ion. Its synthesis can be achieved by the reaction of palladium metal with an aqueous solution of cyanide ions in the presence of an acid. wikipedia.org The formation of this anion is highly favorable, as indicated by its very large formation constant. wikipedia.org

The synthesis of salts containing the tetracyanopalladate(II) anion is well-established. A common precursor for these syntheses is potassium tetrachloropalladate(II), K₂[PdCl₄]. researchgate.net For example, reacting K₂[PdCl₄] with potassium cyanide is a direct route to obtaining K₂[Pd(CN)₄].

A variety of heterobimetallic complexes containing the [Pd(CN)₄]²⁻ anion have been synthesized. These complexes often feature other transition metals and various organic ligands, leading to diverse structures and properties. The synthesis of these materials typically involves the reaction of a salt of the desired metal with K₂[Pd(CN)₄] and the appropriate organic ligand.

For instance, coordination polymers containing tetracyanopalladate(II) anions have been synthesized with metals such as nickel(II), copper(II), zinc(II), and cadmium(II), often incorporating ligands like N,N'-bis(2-hydroxyethyl)ethylenediamine. mjcce.org.mk The resulting structures can be one-dimensional chains or two-dimensional networks. researchgate.net In some cases, the cyanide ligands of the [Pd(CN)₄]²⁻ unit bridge to the second metal center. researchgate.net

Table 2.1: Examples of Tetracyanopalladate(II) Complexes and their Synthesis

| Complex | Starting Materials | Key Features of Synthesis | Source |

| K₂[Pd(CN)₄] | K₂[PdCl₄], KCN | Direct reaction in aqueous solution. | researchgate.net |

| [Ni(bishydeten)Pd(CN)₄] | Ni(II) salt, N,N'-bis(2-hydroxyethyl)ethylenediamine (bishydeten), K₂[Pd(CN)₄] | Formation of a coordination polymer. | mjcce.org.mk |

| [Cu(bishydeten)Pd(μ-CN)₂(CN)₂]n | Cu(II) salt, bishydeten, K₂[Pd(CN)₄] | Formation of a 1-D cyanide-bridged zigzag chain. | mjcce.org.mk |

| [Cd(NH₃)₂(μ-ampy)Pd(μ-CN)₂(CN)₂]n | Cd(II) salt, 4-aminomethylpyridine (ampy), K₂[Pd(CN)₄] | Formation of a 2D network with bridging ampy ligands. | researchgate.net |

Mechanochemical Synthesis and Solid-State Reaction Pathways

Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a green and efficient alternative to traditional solvent-based syntheses for palladium cyanide complexes. rsc.org Techniques such as grinding in a mortar and pestle or using a ball mill can lead to the formation of complex organometallic systems in the solid state, often with enhanced reaction rates and yields. rsc.org

For example, the mechanochemical synthesis of non-classical N-metalated palladium(II) pincer complexes has been demonstrated by grinding functionalized monothiooxamides with PdCl₂(NCPh)₂. rsc.org This solvent-free method provides a direct route to these complex structures. Similarly, palladium-based oxidative addition complexes can be synthesized in air via mechanochemistry, highlighting the potential of this method for handling air-sensitive reagents. nih.gov

Solid-state reaction pathways are also utilized in the synthesis of coordination polymers. For instance, grinding K₂[PdCl₄] or PdCl₂ with pyrazole (B372694) leads to the formation of [Pd(Hpz)₄]Cl₂, which then converts to trans-[PdCl₂(Hpz)₂]. rsc.org

Another relevant solid-state approach is the synthesis of "cyanogels," which are coordination polymers formed from the reaction of tetrachlorometalates with cyanometalates in aqueous solution. acs.org These hydrogels can be dehydrated to form xerogels. The thermal processing of these cyanogels at elevated temperatures under an inert atmosphere can lead to the formation of metal alloys, as the cyanide ligands act as reducing agents. acs.org

Table 2.2: Mechanochemical and Solid-State Syntheses of Palladium Complexes

| Product Type | Synthetic Method | Starting Materials | Key Advantages | Source |

| N-metalated Pd(II) pincer complexes | Mechanochemical grinding (ball mill) | Functionalized monothiooxamides, PdCl₂(NCPh)₂ | Solvent-free, rate and yield enhancement. | rsc.org |

| Pd oxidative addition complexes | Liquid-assisted grinding (LAG) | Aryl halides, Pd(0) source, phosphine (B1218219) ligand | Can be performed in air, operationally simple. | nih.gov |

| Imidazole (B134444)/pyrazole Pd(II) complexes | Solid-state grinding | K₂[PdCl₄] or PdCl₂, imidazole or pyrazole | Direct synthesis of coordination compounds. | rsc.org |

| Pd/Co alloy | Thermal decomposition of cyanogel | Pd/Co cyanogel polymer | Lower temperature processing than traditional alloy formation. | acs.org |

Novel Approaches for Functionalized this compound Building Blocks

Recent research has focused on the development of novel synthetic routes to functionalized this compound species that can serve as building blocks for more complex architectures. These approaches often involve the creation of palladium complexes with specific ligands that can be further modified or used in subsequent reactions.

One such approach is the synthesis of cyclometalated palladium complexes containing a cyanide ligand. For example, luminescent cyclometalated complexes of the type [Pd(C^N^N)CN] have been prepared. researchgate.net These complexes can act as nucleophilic building blocks for the construction of larger halogen-bonded adducts. The synthesis typically involves the reaction of a cyclometalated palladium precursor with a cyanide salt, such as NaCN, in a suitable solvent like methanol. researchgate.net

Palladium-catalyzed cyanation reactions represent another important avenue for the synthesis of functionalized this compound species, often as intermediates in the formation of aryl cyanides. rsc.orgresearchgate.net These reactions have seen significant advancements, with the development of highly efficient catalytic systems that can tolerate a wide range of functional groups. rsc.org Various palladium sources, such as Pd(OAc)₂ or palladium nanoparticles, are used in conjunction with different phosphine ligands and cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂. rsc.org These reactions allow for the direct introduction of a cyanide group onto an aromatic ring, effectively creating a functionalized palladium cyanide species in situ during the catalytic cycle.

Furthermore, the synthesis of highly functionalized 1H-indole-2-carbonitriles has been achieved through palladium-catalyzed cross-coupling reactions, demonstrating the utility of these methods in creating complex heterocyclic structures containing a cyanide group. mdpi.com

Table 2.3: Synthesis of Functionalized this compound Building Blocks and Related Compounds

| Compound Type | Synthetic Approach | Key Reagents and Conditions | Application/Significance | Source |

| [Pd(C^N^N)CN] complexes | Cyclometalation followed by cyanation | Cyclometalated Pd precursor, NaCN, MeOH, 25 °C, 20 h | Nucleophilic building blocks for supramolecular chemistry. | researchgate.net |

| Aryl cyanides | Pd-catalyzed cyanation of aryl halides | Pd(OAc)₂, P-O bidentate ligand, K₄[Fe(CN)₆]·3H₂O | Efficient synthesis of functionalized aromatic nitriles. | rsc.org |

| Aryl cyanides | Pd nanoparticle-catalyzed cyanation | Pd nanoparticles on modified copper ferrite, aryl halides, K₄[Fe(CN)₆] | Heterogeneous catalysis for cyanation reactions. | rsc.org |

| 1H-Indole-2-carbonitrile derivatives | Pd-catalyzed homocoupling of terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | Synthesis of complex functionalized heterocyclic nitriles. | mdpi.com |

Elucidation of Molecular and Supramolecular Structure in Palladium Ii Cyanide Systems

Coordination Polymer Architectures of Palladium(II) Dicyanide

Palladium(II) dicyanide, with the empirical formula Pd(CN)₂, is an inorganic coordination polymer. wikipedia.org Its structure is composed of square planar palladium(II) centers linked by bridging cyanide ligands. wikipedia.org These cyanide ligands bond through both their carbon and nitrogen atoms, creating extended networks. wikipedia.org

The cyanide ligand's ability to bridge metal centers is a cornerstone of the structural diversity seen in palladium(II) cyanide chemistry. The [Pd(CN)₄]²⁻ anion, in particular, serves as a versatile building block for constructing higher-dimensional coordination polymers. researchgate.netresearchgate.net When combined with other metal ions, it can form one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) frameworks. researchgate.nettandfonline.comresearchgate.net

In many of these structures, the [Pd(CN)₄]²⁻ unit retains its square planar geometry, with the cyanide groups acting as bridges to adjacent metal centers. researchgate.netresearchgate.net For instance, in heterometallic complexes with copper(II), the cyanide ligands can link the palladium and copper centers to form 1D chains or 2D sheets. researchgate.net The specific connectivity and resulting topology depend on the coordination preferences of the second metal and the stoichiometry of the reactants. researchgate.net One common motif involves the [Pd(CN)₄]²⁻ anion using two of its cyanide groups to bridge to two adjacent metal ions, while the other two remain terminal. tandfonline.com In other cases, all four cyanide groups can participate in bridging, leading to more complex 2D or 3D networks. researchgate.net A notable example is the formation of ladder-like double chains in a cyanido-bridged {FeIIPdII} dinuclear system. rsc.org

Beyond the primary coordination bonds, intermolecular interactions play a crucial role in the solid-state structures of this compound systems. Hydrogen bonding is a prevalent force, often connecting adjacent polymeric chains or layers to form robust 3D supramolecular networks. tandfonline.comresearchgate.net These interactions can occur between coordinated ligands, such as amines or water molecules, and the cyanide groups. tandfonline.com

Crystal engineering principles are employed to design and synthesize novel this compound frameworks with desired topologies and properties. By carefully selecting ancillary ligands on the secondary metal centers, it is possible to control the dimensionality and connectivity of the resulting coordination polymer. asianpubs.org For example, the use of bulky ligands can sterically hinder the formation of higher-dimensional networks, favoring the creation of 1D chains. researchgate.net Conversely, ligands capable of forming strong intermolecular interactions can promote the assembly of extended structures. researchgate.net The study of these interactions is essential for understanding and predicting the crystal packing of these materials. acs.org

Coordination Geometry of Palladium(II) Centers in Cyanide Environments

The d⁸ electron configuration of palladium(II) strongly favors a square planar coordination geometry. numberanalytics.com This preference is a defining characteristic of its cyanide complexes, from the simple tetracyanopalladate(II) anion to more complex derivatives.

The tetracyanopalladate(II) anion, [Pd(CN)₄]²⁻, is a quintessential example of a square planar palladium(II) complex. numberanalytics.com The palladium atom is located at the center of a square, with four cyanide ligands at the corners. researchgate.netresearchgate.net This geometry arises from dsp² hybridization of the palladium ion. numberanalytics.com The stability of this complex is exceptionally high, with a formation constant (log β₄) of 62.3 for the reaction of [Pd(H₂O)₄]²⁺ with four cyanide ions. wikipedia.org

In coordination polymers, the palladium(II) centers within the [Pd(CN)₄]²⁻ units typically maintain their square planar geometry even when the cyanide ligands are bridging to other metal centers. researchgate.netresearchgate.nettandfonline.com The Pd-C bond lengths in these bridged structures are generally around 1.99 Å. researchgate.net The C-Pd-C bond angles are close to the ideal 90° and 180°, confirming the retention of the square planar arrangement. researchgate.netrsc.org

| Compound/Complex | Pd-C Bond Length (Å) | C-Pd-C Bond Angle (°) | Reference |

|---|---|---|---|

| Pd(CN)₂·0.29H₂O | 1.98 | - | wikipedia.org |

| [Cu(dpt)Pd(CN)₄]n | 1.994 | 180 | researchgate.net |

| [Fe(tptz)(μ-NC)₃Pd(CN)]n | 1.990 - 1.994 | 87.91 - 90.91 | rsc.org |

While square planar is the predominant geometry, distortions can occur, often due to steric hindrance from bulky ligands attached to the palladium or adjacent metal centers. researchgate.netnih.gov The introduction of large ancillary ligands can force a deviation from the ideal square planar arrangement to accommodate the steric bulk. researchgate.net

In some cases, with specific ligand sets, palladium(II) can even adopt a distorted octahedral geometry. For example, a complex with a tetrathioether ligand featuring bulky substituents showed the palladium center in a distorted octahedral environment, with two sulfur atoms and two chlorine atoms forming a square plane and two other sulfur atoms weakly coordinating at the axial positions. nih.gov The nature of the ligands, including their size and electronic properties, has a significant influence on the final coordination geometry and can lead to the formation of different isomers or coordination modes. researchgate.netresearchgate.net

Ligand Interactions and Derivatization of Palladium(II)-Cyanide Complexes

The reactivity of this compound complexes allows for a variety of ligand interactions and derivatization reactions, leading to new compounds with tailored properties. The strong palladium-cyanide bond often serves as a stable core, while other coordination sites can be modified. nih.gov

This compound complexes with thioamides, for instance, have been synthesized with the general formula PdL₂(CN)₂, where L represents a thioamide ligand. science.gov These complexes are prepared by reacting K₂[PdCl₄] with potassium cyanide and the respective thioamide. science.gov Similarly, the reaction of arylpalladium(II) complexes with cyanide sources is a key step in the palladium-catalyzed cyanation of aryl halides, a significant reaction in organic synthesis. nih.gov The isolation and study of arylpalladium cyanide complexes have provided insight into the reductive elimination step that forms the aryl nitrile product. nih.gov

Furthermore, the derivatization of this compound complexes can lead to materials with interesting applications. For example, the incorporation of palladium(II) centers into coordination polymers using ditopic isocyanide linkers has resulted in heterogeneous catalysts for hydrogenation reactions. rsc.org The ability to tune the ligand environment around the palladium center is crucial for controlling the catalytic activity and stability of these materials. rsc.orgnih.gov The interaction of palladium(II) complexes with biomolecules has also been explored, with studies on the formation of conjugates between palladium(II) complexes and cyanocobalamin (B1173554) (vitamin B₁₂), where the cyanide group acts as a bridge. nih.gov

Mixed-Ligand Palladium(II)-Cyanide-Phosphine Complexes

The introduction of phosphine (B1218219) ligands into this compound frameworks creates mixed-ligand complexes with tunable electronic and steric properties. Research into these systems often explores their structural diversity, stability, and reactivity, which are influenced by the nature of the phosphine and the ancillary ligands.

Studies on analogous mixed-ligand isocyanide-phosphine complexes of palladium(II) dihalides, [PdX2(CNR)(PPh3)], provide insight into the structural preferences of these four-coordinate systems. In both the solid phase and in solution (for chlorides and bromides), these complexes predominantly adopt a cis-configuration. rscf.ru However, the stability and isomeric distribution can be sensitive to the halide. For instance, palladium iodide complexes in solution tend to form mixtures of cis and trans isomers, alongside disproportionation products like bis(isocyanide) and bis(phosphine) complexes. rscf.ru

The synthesis of phosphide- and azide-bridged multinuclear Pd(II) complexes bearing phosphine ligands, such as [PdX(μ-X′)(PR₃)]ₙ, further illustrates the structural possibilities. nih.gov The oxidative addition of R₂'PCl to Pd(PMe₃)₂ can yield phosphide-bridged dinuclear Pd(II) complexes like [PdCl(μ-PR₂')(PMe₃)]₂. nih.gov In these structures, the palladium centers are typically in a square-planar geometry. The reaction of chloride-bridged dinuclear Pd(II) complexes with NaN₃ can lead to azide-bridged dinuclear and tetranuclear complexes, such as [Pd(N₃)(μ-N₃)(PEt₃)]₂ and [Pd(N₃)(μ-N₃)(PPhMe₂)]₄, respectively. nih.gov X-ray analysis of the dinuclear azide (B81097) complex reveals a distorted square-planar geometry around the palladium centers within a Pd₂N₂ ring. nih.gov

More complex systems involving multidentate phosphine-containing ligands have also been explored. An original mixed pincer ligand combining a pyridine (B92270) core with phosphine and iminophosphorane moieties coordinates with palladium(II) to form a cationic complex, LPdCl, where the ligand is bound in a pincer fashion. rsc.org This demonstrates the capacity of palladium(II) to form stable complexes with sophisticated, mixed-donor phosphine ligand architectures.

Table 1: Selected Mixed-Ligand Palladium(II)-Phosphine and Related Complexes

| Compound/Complex Class | Key Structural Features | Research Findings | Citations |

|---|---|---|---|

[PdX₂(CNR)(PPh₃)] (X=Cl, Br) |

Predominantly cis-configuration in solid state and solution. | Resistant to ligand disproportionation. | rscf.ru |

[PdI₂(CNR)(PPh₃)] |

Forms mixtures of cis and trans isomers in solution. | Undergoes rapid ligand disproportionation. | rscf.ru |

[Pd(N₃)(μ-N₃)(PEt₃)]₂ |

Dinuclear, azide-bridged structure with a Pd₂N₂ ring. | Square-planar geometry at Pd(II) centers is distorted. | nih.gov |

[Pd(N₃)(μ-N₃)(PPhMe₂)]₄ |

Tetranuclear, azide-bridged structure with an eight-membered Pd₄N₄ ring. | DFT calculations suggest the tetranuclear ring is more stable than the dinuclear structure in the gas phase. | nih.gov |

[LPdCl](Cl) (L = mixed phosphine-pyridine-iminophosphorane pincer ligand) |

Cationic complex with the ligand in a pincer coordination mode. | Can be deprotonated to form a neutral complex with a dearomatized pyridine ring. | rsc.org |

Palladium(II)-Cyanide-Thioamide Systems and Ionic Forms

The interaction of this compound with thioamide ligands results in complexes with diverse structural motifs, including the formation of both neutral molecular complexes and distinct ionic species. The specific outcome is often dependent on the nature of the thioamide ligand and the reaction conditions.

Systematic studies have been conducted on this compound complexes with various thioamides (L), leading to the general formula PdL₂(CN)₂. researchgate.net These complexes are typically prepared by reacting K₂[PdCl₄] with potassium cyanide and the respective thioamide. researchgate.net The ligands investigated include Thiourea (Tu), Methylthiourea (Metu), N,N′-Dimethylthiourea (Dmtu), Tetramethylthiourea (Tmtu), 2-Mercaptopyridine (Mpy), and 2-Mercaptopyrimidine (Mpm). researchgate.net

A key finding in these systems is the existence of an equilibrium in solution between different species. researchgate.net This can involve an equilibrium between a neutral mononuclear complex, [Pd(L)₂(CN)₂], and an ionic, dinuclear form, [Pd(L)₄][Pd(CN)₄]. researchgate.net The stability of these forms is influenced by the specific thioamide ligand used.

Density Functional Theory (DFT) calculations have been employed to predict the relative stabilities of these isomeric forms:

For the complex with Tetramethylthiourea (Tmtu), the ionic dinuclear form [Pd(Tmtu)₄][Pd(CN)₄] is calculated to be more stable than the dimer of the mononuclear complex [Pd(Tmtu)₂(CN)₂] by 0.91 kcal mol⁻¹. researchgate.net

Conversely, for complexes with Thiourea (Tu) or 2-Mercaptopyridine (Mpy), the neutral, nonionic [Pd(L)₂(CN)₂] forms are more stable than their corresponding ionic [Pd(L)₄][Pd(CN)₄] counterparts by 1.26 and 6.49 kcal mol⁻¹, respectively. researchgate.net

Thioamides can exist in thionic and thiolic tautomeric forms, and their coordination behavior is influenced by this. ucj.org.ua The thionic form generally reacts as a neutral or monoanionic ligand to form molecular or ionic complexes, which are often soluble only in solvents like DMSO and DMF. researchgate.netucj.org.ua The stereochemistry can also be affected; the thionic form tends to promote a trans-positioning of the thioamide ligands in square-planar complexes. ucj.org.ua

Table 2: Stability of Neutral vs. Ionic Forms in Palladium(II)-Cyanide-Thioamide Complexes

| Thioamide Ligand (L) | Ligand Name | More Stable Form | Energy Difference (kcal mol⁻¹) | Citations |

|---|---|---|---|---|

Tmtu |

Tetramethylthiourea | Ionic: [Pd(Tmtu)₄][Pd(CN)₄] |

0.91 | researchgate.net |

Tu |

Thiourea | Nonionic: [Pd(Tu)₂(CN)₂] |

1.26 | researchgate.net |

Mpy |

2-Mercaptopyridine | Nonionic: [Pd(Mpy)₂(CN)₂] |

6.49 | researchgate.net |

Cyclometalated Palladium(II) Complexes with Cyanide Ligands

Cyclometalation, the formation of a chelate ring containing a metal-carbon bond, is a prominent strategy in palladium(II) chemistry. The incorporation of cyanide ligands into these cyclometalated, or "pincer," frameworks significantly influences their electronic, electrochemical, and photophysical properties.

Mononuclear cationic cyclometalated palladium complexes, such as [Pd(C^N)(NCMe)₂]ClO₄ where C^N is a cyclometalating ligand like benzoquinolinate (bzq) or 2-phenylpyridinate (ppy), have been synthesized. acs.org These complexes serve as precursors for further derivatization. While the palladium complexes are typically emissive only at low temperatures (77 K), analogous platinum complexes can be luminescent at room temperature. acs.org This highlights a key challenge in palladium chemistry: the tendency for thermally accessible metal-centered (d-d*) states to promote non-radiative decay. mdpi.com

The introduction of cyanide as a terminal or bridging ligand in related platinum systems has been shown to have a strong trans influence, weakening the bond opposite to it, which is typically the Pt-C bond of the cyclometalated ligand. nih.gov This electronic effect is also pertinent to palladium analogues.

Research into binuclear and mononuclear cyclometalated palladium(II) complexes has revealed a direct relationship between their structure and electrochemical properties. A key finding from studies combining electrochemistry and DFT calculations is that the oxidation potential of these complexes is dependent on the metal-metal distance in binuclear systems: a larger Pd-Pd distance corresponds to a higher oxidation potential. rsc.org These complexes often feature N^C^N bridging ligands and can exist as isomers, such as the "paddlewheel" and "clamshell" structures, which are distinguished by their Pd-Pd distances. researchgate.net

Significant progress in achieving phosphorescence from palladium complexes has been made using cyclometalated structures. The combination of a rigid cyclometalated pincer ligand, strong σ-donating ligands like arylacetylides, and close intramolecular Pd-Pd contacts can lead to unprecedentedly high phosphorescence quantum yields (up to 48% in solution at room temperature). mdpi.com This emission often arises from metal-metal-to-ligand charge transfer (MMLCT) excited states, which are facilitated by the close proximity of the palladium centers. mdpi.com

Table 3: Properties of Selected Cyclometalated Palladium(II) and Related Complexes

| Complex Type | Ligands | Key Research Finding | Citations |

|---|---|---|---|

| Mononuclear Cationic | C^N = bzq or ppy; L = NCMe |

Emissive only at low temperature (77 K) in the solid state. | acs.org |

| Binuclear Bridged | N^C^N bridging ligands | Oxidation potential correlates with Pd-Pd distance; larger distance leads to higher potential. | rsc.orgresearchgate.net |

| Dinuclear Pincer | Cyclometalated pincer; bridging diarylacetylides | Unprecedentedly high phosphorescence (Φem up to 48%) from 3MMLCT states due to close Pd-Pd contacts. | mdpi.com |

| Anionic Cycloplatinated (analogue) | C^N = bzq or ppy; L = CN⁻ |

Cyanide ligand exhibits a strong trans influence, weakening the M-C bond of the cyclometalated ligand. | nih.gov |

Mechanistic Investigations and Reaction Kinetics of Palladium Ii Cyanide Systems

Ligand Exchange Dynamics in Tetracyanopalladate(II)

The square-planar tetracyanopalladate(II) ion, [Pd(CN)₄]²⁻, is a kinetically stable complex, yet it undergoes ligand exchange with free cyanide (CN⁻) in solution. The study of these dynamics provides fundamental insights into the reactivity of square-planar d⁸ metal complexes.

Kinetic investigations of the cyanide exchange reaction on the [Pd(CN)₄]²⁻ complex have been conducted using ¹³C NMR spectroscopy. Current time information in San Francisco, CA, US.nih.gov The exchange process follows a purely second-order rate law, being first order with respect to the palladium complex and first order with respect to the cyanide nucleophile. Current time information in San Francisco, CA, US.nih.govnih.gov This is consistent across similar d⁸ metal centers like Ni(II) and Pt(II). Current time information in San Francisco, CA, US.

The rate law can be expressed as: Rate = k₂[Pd(CN)₄]²⁻[CN⁻]

Table 1: Kinetic Parameters for Cyanide Exchange on [Pd(CN)₄]²⁻ at 298 K

| Parameter | Value |

|---|---|

| Rate Constant (k₂) | 82 ± 2 s⁻¹ mol⁻¹ kg |

| Activation Enthalpy (ΔH‡) | 23.5 ± 1 kJ mol⁻¹ |

| Activation Entropy (ΔS‡) | -129 ± 5 J mol⁻¹ K⁻¹ |

| Activation Volume (ΔV‡) | -22 ± 2 cm³ mol⁻¹ |

Data sourced from Monlien et al. (2002). Current time information in San Francisco, CA, US.nih.gov

The cyanide exchange on [Pd(CN)₄]²⁻ proceeds via a purely associative (A) mechanism. Current time information in San Francisco, CA, US.nih.gov This pathway involves the direct nucleophilic attack of a free cyanide ion on the square-planar palladium complex. Current time information in San Francisco, CA, US. This attack leads to the formation of a fully pentacoordinate species, [Pd(CN)₅]³⁻, at the transition state. Current time information in San Francisco, CA, US. The existence of such a five-coordinate intermediate is a hallmark of associative substitution reactions in square-planar complexes. The large negative activation volume and entropy are characteristic of this mechanism, reflecting the association of the incoming ligand with the metal center to form a more compact and ordered transition state. Current time information in San Francisco, CA, US.nih.gov

The rate of cyanide exchange is significantly influenced by the pH of the solution. Current time information in San Francisco, CA, US.nih.gov In acidic conditions (below pH 6), the tetracyanopalladate complex can become protonated. Current time information in San Francisco, CA, US.nih.govnih.gov Specifically, at a pKa of 3.0 ± 0.3, the complex forms the protonated species [Pd(CN)₃(HCN)]⁻. Current time information in San Francisco, CA, US.nih.govnih.gov

This protonation has a dramatic effect on the reaction kinetics. The cyanide exchange on the protonated complex, [Pd(CN)₃(HCN)]⁻, still follows a second-order rate law, but the rate constant is substantially larger. Current time information in San Francisco, CA, US.nih.gov At 298 K, the rate constant for the protonated species is (4.5 ± 1.3) x 10³ s⁻¹ mol⁻¹ kg. Current time information in San Francisco, CA, US.nih.govnih.gov This represents an approximate 55-fold increase in the exchange rate compared to the unprotonated [Pd(CN)₄]²⁻ complex. Current time information in San Francisco, CA, US. The increased reactivity is attributed to the labilization of the Pd-CN bonds upon protonation of one of the cyanide ligands. nih.gov This makes the palladium center more susceptible to nucleophilic attack by an incoming cyanide ion. Current time information in San Francisco, CA, US.nih.gov

Table 2: Effect of Protonation on Cyanide Exchange Rate Constant at 298 K

| Complex Species | pH Range | Rate Constant (k₂) |

|---|---|---|

| [Pd(CN)₄]²⁻ | > 6 | 82 ± 2 s⁻¹ mol⁻¹ kg |

| [Pd(CN)₃(HCN)]⁻ | < 4 | (4.5 ± 1.3) x 10³ s⁻¹ mol⁻¹ kg |

Data sourced from Monlien et al. (2002). Current time information in San Francisco, CA, US.nih.govnih.gov

Reductive Elimination Processes Involving Palladium(II) Cyanide Complexes

Reductive elimination is a crucial step in many palladium-catalyzed cross-coupling reactions. In the context of this compound, this step involves the formation of a C-CN bond from an arylthis compound intermediate, yielding an arylnitrile.

The palladium-catalyzed cyanation of aryl halides is a widely used method for synthesizing arylnitriles. nih.govresearchgate.net The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by a halide-cyanide ligand exchange, and culminates in the reductive elimination of the arylnitrile product from an arylthis compound complex. researchgate.netrsc.orgscispace.com This final step regenerates the active Pd(0) catalyst. rsc.org

Studies involving the isolation and characterization of arylthis compound complexes have confirmed that they undergo reductive elimination to form arylnitriles. nih.govillinois.eduresearchgate.net These intermediates are key to the productive catalytic cycle. nih.gov The process can be represented as:

L₂Pd(Ar)(CN) → Ar-CN + Pd(0)L₂

Here, 'L' represents ancillary ligands (like phosphines) and 'Ar' is an aryl group. The stability and reactivity of this intermediate are highly dependent on the nature of the ancillary ligands and the electronic properties of the aryl group. nih.govorganic-chemistry.org

The reductive elimination of arylnitriles from arylthis compound complexes exhibits unusual electronic effects compared to other C-C or C-heteroatom bond-forming reductive eliminations. nih.govberkeley.edu Typically, reductive elimination is accelerated by electron-withdrawing groups on the migrating ligand. However, for the formation of arylnitriles, the reaction is accelerated by electron-donating substituents on the aryl ligand. nih.govnih.govillinois.edu Complexes with electron-rich aryl groups undergo faster reductive elimination than those with electron-poor aryl groups. nih.govnih.gov

Computational studies, including Density Functional Theory (DFT) calculations, provide insight into this phenomenon. nih.govcore.ac.uk The transition state for the reductive elimination of an arylnitrile from a Pd(II) center is structurally and electronically distinct from typical reductive elimination transition states. nih.govnih.gov It more closely resembles the transition state for the migratory insertion of carbon monoxide (CO) into a palladium-aryl bond. nih.govnih.govillinois.edu In this "migratory" reductive elimination, the palladium-cyanide bond shortens while the palladium-aryl bond lengthens in the transition state. core.ac.uk This suggests a mechanism where the aryl group migrates to the cyanide carbon. The acceleration by electron-donating groups is linked to a significant electronic effect on the thermodynamic driving force of the reaction. nih.govcore.ac.uk

Oxidative Addition Reactions to Palladium(0) Species in Cyanide Environments

However, the cyanide-rich environment necessary for the cyanation reaction presents unique challenges that can interfere with this initial step. acs.orgfigshare.comresearchgate.net Excess cyanide ions in the solution can disrupt every key stage of the catalytic cycle, including the oxidative addition of the aryl halide. acs.orgnih.gov Furthermore, hydrogen cyanide (HCN), which can form in situ, presents a competing substrate for oxidative addition. researchgate.netrsc.org Research has shown that Pd(0) can undergo a rapid oxidative addition into the H–CN bond. rsc.org This reaction competes directly with the desired oxidative addition of the aryl halide and can divert the palladium catalyst into inactive, off-cycle pathways from the very beginning of the catalytic process. rsc.orgresearchgate.net The presence of trace amounts of water can facilitate the formation of HCN from cyanide salts, making even small amounts of moisture detrimental. acs.orgresearchgate.netnih.gov

acs.orgnih.govresearchgate.netrsc.orgresearchgate.netthieme-connect.comnih.gov| Factor | Observation | Reference |

|---|---|---|

| Excess Cyanide (CN⁻) | Excess cyanide ions can disrupt the oxidative addition of aryl halides to the Pd(0) catalyst, interfering with the primary catalytic cycle. | |

| Hydrogen Cyanide (HCN) | HCN, formed from the protonation of CN⁻ by water or other protic species, competes with the aryl halide for oxidative addition to Pd(0), leading to catalyst deactivation. | |

| Ligand Effects | Bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition of less reactive aryl chlorides under milder conditions. | |

| Catalyst Precursor | Palladacycle precatalysts can be more effective than other Pd sources like Pd(OAc)₂, as they generate the active Pd(0) catalyst efficiently in situ, potentially avoiding poisoning during the activation phase. |

Catalyst Deactivation Mechanisms in Palladium-Catalyzed Cyanation

A significant challenge in palladium-catalyzed cyanation is the rapid deactivation of the catalyst in the presence of excess cyanide. researchgate.netresearchgate.net This deactivation is a primary reason for the often-observed irreproducibility of these reactions. nih.gov The cyanide ion, while being a necessary reagent, can also act as a potent poison to the palladium catalyst at all stages of the catalytic cycle. nih.govacs.org The choice of the cyanating agent is therefore crucial, as there is a delicate balance between the rate of cyanide availability for the reaction and the rate of catalyst poisoning. nih.gov

The termination of the catalytic cycle frequently occurs through the formation of stable, coordinatively saturated, and catalytically inactive this compound complexes. acs.orgfigshare.comresearchgate.netnih.gov These species sequester the palladium, preventing it from participating further in the desired catalytic turnover.

Key identified inactive complexes include:

Tetracyanopalladate(II) ([Pd(CN)₄]²⁻): This complex is known for its exceptional stability. chemeurope.com Its formation effectively removes the palladium catalyst from the cycle. acs.orgnih.govresearchgate.net

Tricyano(hydrido)palladate(II) ([(CN)₃PdH]²⁻): This remarkably stable hydride complex is formed from the reaction of Pd(0) species with hydrogen cyanide (HCN) in the presence of additional cyanide ions. acs.orgresearchgate.netnih.gov Its formation is a major pathway for catalyst deactivation, especially when moisture is present. acs.orgresearchgate.net

Tricyano(aryl)palladate(II) ([(CN)₃PdAr]²⁻): This complex arises when the intermediate from oxidative addition, ArPd(II)X, is attacked by excess cyanide. acs.orgnih.gov The facile displacement of phosphine ligands by cyanide leads to this stable species. researchgate.net While it contains the desired aryl-palladium bond, its stability and saturation by cyanide ligands inhibit the subsequent reductive elimination step required to form the final ArCN product, unless the excess free cyanide is removed. acs.orgresearchgate.netnih.gov

The propensity to form these inactive species means that reaction steps like halide/cyanide exchange and reductive elimination are highly vulnerable to high concentrations of free cyanide. acs.orgresearchgate.net

acs.orgnih.govresearchgate.netacs.orgresearchgate.netnih.govacs.orgresearchgate.netnih.gov| Inactive Complex | Formation Pathway | Consequence | Reference |

|---|---|---|---|

| [Pd(CN)₄]²⁻ | Reaction of Pd(0) or Pd(II) intermediates with a large excess of cyanide ions. | Complete sequestration of the catalyst into a highly stable complex. | |

| [(CN)₃PdH]²⁻ | Oxidative addition of HCN to a Pd(0) species, followed by coordination of excess cyanide. | Diverts catalyst into an off-cycle hydride complex, halting the primary cyanation cycle. | |

| [(CN)₃PdAr]²⁻ | Excess cyanide displaces other ligands (e.g., phosphines) from the ArPd(II)X intermediate. | Inhibits the crucial reductive elimination step, trapping the catalyst. |

Moisture is particularly harmful to palladium-catalyzed cyanation reactions. acs.orgfigshare.comresearchgate.net Its detrimental effect stems from the facile hydrolysis of the cyanide anion (CN⁻) to form hydrogen cyanide (HCN). acs.orgresearchgate.netnih.gov This in-situ generated HCN is highly reactive towards the Pd(0) catalyst. acs.orgresearchgate.net

The reaction between a Pd(0) species and HCN leads to the oxidative addition of the H-CN bond, forming a hydrido-palladium(II)-cyanide intermediate (H-Pd(II)-CN). researchgate.net In the presence of excess cyanide ions, this intermediate is rapidly trapped to form the stable and inactive tricyano(hydrido)palladate(II) complex, [(CN)₃PdH]²⁻. acs.orgresearchgate.netnih.govresearchgate.net This process effectively shuts down the catalytic cycle. rsc.org Studies have shown that this deactivation pathway, which is catalytic in water, can occur readily, highlighting the need for anhydrous conditions in many palladium-catalyzed cyanation protocols. acs.orgresearchgate.net The presence of a base, such as potassium carbonate, can be crucial as it serves to deprotonate and remove the HCN formed in situ, thereby favoring the desired catalytic cycle over the deactivation pathway. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Palladium Ii Cyanide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the local environment of atomic nuclei, offering insights into ligand lability, coordination geometries, and solution-state equilibria in palladium(II) cyanide complexes.

¹³C NMR spectroscopy has been instrumental in quantifying the dynamics of cyanide ligand exchange in square-planar tetracyanopalladate(II), [Pd(CN)₄]²⁻. Studies have shown that the exchange between free cyanide ions and the coordinated cyanide ligands is a facile process, highlighting a scenario where a complex can be thermodynamically stable yet kinetically labile. lsu.edu

The rate of this exchange reaction follows bimolecular kinetics, as described by the rate law: rate = k₂[[Pd(CN)₄]²⁻][CN⁻]

The second-order rate constant, k₂, for this exchange is approximately 120 M⁻¹s⁻¹. This kinetic behavior is indicative of an associative mechanism, where the incoming cyanide ligand attacks the complex, likely forming a transient, highly reactive pentacoordinate intermediate, [Pd(CN)₅]³⁻. lsu.edu This associative pathway is a common feature for square-planar d⁸ metal complexes.

Solid-state ¹³C NMR studies on potassium tetracyanopalladate(II) trihydrate (K₂Pd(CN)₄·3H₂O) have provided detailed information about the electronic environment of the cyanide carbon. The principal elements of the ¹³C chemical shift tensor have been determined from the analysis of the powder pattern. These studies reveal that the chemical shift tensor is nearly axial, and the most shielded element, with a value of approximately -90 ppm, is aligned along the Palladium-Carbon bond axis. lsu.edu The similarity of the tensor values to those observed for acetonitrile suggests that the electronic environment of the cyanide ligand is not dramatically altered upon coordination to the palladium(II) center in the solid state.

Table 1: Kinetic Data for Cyanide Exchange with Tetracyanometalate(II) Complexes

| Complex | Rate Constant (k₂) | Mechanism |

| [Pd(CN)₄]²⁻ | ~120 M⁻¹s⁻¹ | Associative |

| [Ni(CN)₄]²⁻ | > 500,000 M⁻¹s⁻¹ | Associative |

| [Pt(CN)₄]²⁻ | 26 M⁻¹s⁻¹ | Associative |

Data sourced from literature on cyanide exchange reactions.

While ¹³C NMR is invaluable for studying the cyanide ligand directly, the application of multi-nuclear NMR, including ¹⁵N and potentially ¹⁰⁵Pd NMR, can provide a more complete picture of the coordination sphere and solution equilibria of this compound complexes. Although specific detailed studies on ¹⁵N NMR of simple this compound complexes are not extensively reported, the principles of using ¹⁵N NMR to probe metal-ligand interactions are well-established for a variety of other palladium(II) complexes. compoundchem.com

The ¹⁵N chemical shift is highly sensitive to the nature of the coordination bond. The coordination of a nitrogen-containing ligand, such as cyanide, to a metal center typically results in a significant change in the ¹⁵N chemical shift, known as the coordination shift (Δδ¹⁵N). The magnitude and direction of this shift can provide insights into the strength of the metal-nitrogen bond and the trans-influence of other ligands in the coordination sphere. compoundchem.com For instance, in palladium(II) complexes with azine ligands, the coordination shifts are consistently negative, with their absolute values increasing with the trans-influence of the ligand in the trans position. compoundchem.com

In principle, studying the ¹⁵N NMR spectra of this compound solutions as a function of cyanide concentration and pH could elucidate the various equilibria present, such as the stepwise formation of [Pd(CN)ₓ]⁽²⁻ˣ⁾ complexes. Furthermore, solid-state multinuclear NMR, including ¹³C and ¹⁵N, has been successfully applied to complex cyanide-containing coordination polymers to distinguish between different cyanide binding modes (e.g., bridging vs. terminal) and to probe local structure and disorder. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a fundamental technique for identifying functional groups and probing the nature of chemical bonds. In the context of this compound, both IR and Raman spectroscopy are powerful tools for characterizing the cyanide ligand and the palladium-ligand framework.

The stretching vibration of the carbon-nitrogen triple bond (ν(C≡N)) is a particularly informative probe of the cyanide ligand's coordination environment. The frequency of this vibration is sensitive to whether the cyanide is free, terminal, or bridging, as well as to the oxidation state and coordination number of the metal center.

In the solid state, this compound (Pd(CN)₂) exhibits a strong absorption in its infrared spectrum at 2222 cm⁻¹. This high frequency is characteristic of a bridging cyanide ligand, where the cyanide coordinates to two palladium centers through both its carbon and nitrogen atoms. lsu.edu In more complex structures containing both bridging and terminal cyanide ligands, distinct stretching frequencies can often be resolved. For example, some this compound complexes show absorption bands in the range of 2170-2185 cm⁻¹ for bridging cyanides and 2163-2168 cm⁻¹ for terminal cyanides.

Table 2: Representative Cyanide Stretching Frequencies in Palladium(II) Compounds

| Compound/Species | Coordination Mode | ν(C≡N) (cm⁻¹) |

| Pd(CN)₂ | Bridging | 2222 |

| Complex with Bridged Cyanides | Bridging | 2170-2185 |

| Complex with Unbridged Cyanides | Terminal | 2163-2168 |

Data compiled from various spectroscopic studies of this compound and its complexes.

While the cyanide stretching vibrations are dominated by the internal motion of the C≡N group, the lower frequency region of the vibrational spectrum (typically below 600 cm⁻¹) contains information about the vibrations of the palladium-ligand framework. These include the Pd-C stretching and bending modes, as well as more complex skeletal vibrations of the entire coordination sphere.

Raman spectroscopy is particularly well-suited for observing these metal-ligand vibrations, as they often involve a significant change in polarizability. The energies of the Pd-C stretching vibrations are directly related to the strength of the palladium-carbon bond. For instance, in related transition metal cyanide complexes, metal-carbon stretching modes are typically observed in the 200-500 cm⁻¹ range.

Systematic studies of these low-frequency modes, often aided by theoretical calculations, can provide valuable data on bond strengths, coordination geometry, and the effects of ligand substitution on the stability of the this compound core. High-pressure Raman spectroscopy studies on related transition metal cyanides have shown that the pressure dependence of the CN stretching modes can provide insights into the compressibility of the metal-cyanide framework. researchgate.net

X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD)

X-ray based techniques provide direct structural information at the atomic level. XRD reveals long-range order and crystal structure, while XAS probes the local coordination environment and electronic structure of the absorbing atom.

The compound commonly referred to as this compound is known to be a nanocrystalline material. Its X-ray diffraction patterns are characterized by very broad Bragg peaks, which is a consequence of the small size of the crystalline domains (approximately 3 nm x 3 nm) and the stacking of these domains with very little long-range order. lsu.edu Analysis of the diffraction data, in combination with total neutron diffraction, has revealed a structure consisting of square-planar palladium(II) centers linked by bridging cyanide groups in a head-to-tail disordered fashion. These form two-dimensional sheets that are terminated by water and cyanide groups. The Pd-C and Pd-N bond lengths have been determined to be both 1.98 Å. lsu.edu

X-ray Absorption Spectroscopy, particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful technique for determining the local structure around the palladium atom in both crystalline and amorphous materials, as well as in solution. researchgate.netbeilstein-journals.org Analysis of the EXAFS oscillations can provide precise information on the coordination number, bond distances, and the identity of the neighboring atoms. For this compound complexes in solution, EXAFS could be used to determine the Pd-C bond lengths and the number of coordinated cyanide ligands, providing a direct probe of the solution-state structure and how it changes with varying conditions. While detailed EXAFS studies specifically on simple aqueous tetracyanopalladate(II) are not widely reported, the technique has been extensively applied to various other palladium(II) complexes, demonstrating its utility in elucidating their coordination chemistry. researchgate.netbeilstein-journals.org

Table 3: Structural Data for this compound

| Parameter | Value | Technique |

| Crystal System | (Nanocrystalline sheets) | XRD |

| Pd-C Bond Length | 1.98 Å | Neutron Diffraction |

| Pd-N Bond Length | 1.98 Å | Neutron Diffraction |

Data obtained from structural studies of solid this compound.

XANES and EXAFS for Electronic and Local Structural Information

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic state and local coordination environment of an absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region, also known as NEXAFS (Near Edge X-ray Absorption Fine Structure), offers insights into the oxidation state and geometry of the palladium center. The Extended X-ray Absorption Fine Structure (EXAFS) region yields precise information about the coordination number, distances, and nature of the atoms surrounding the palladium.

For this compound compounds, XANES spectra at the Pd K-edge or L-edge can definitively establish the +2 oxidation state of the palladium ion. The precise energy of the absorption edge and the features of the "white line" (a sharp peak at the absorption edge) are sensitive to the effective charge on the palladium atom and the symmetry of its coordination environment.

EXAFS analysis of this compound reveals the local structure around the Pd(II) ion. In a typical square planar [Pd(CN)₄]²⁻ complex, EXAFS can determine the Pd-C bond distances and the number of nearest carbon neighbors. The analysis of further shells can provide information about the Pd···N distances and potentially the arrangement of counter-ions or solvent molecules. This technique is particularly valuable for amorphous or nanocrystalline materials where long-range order is absent, providing a picture of the short-range atomic arrangement.

Table 1: Representative EXAFS Fitting Parameters for a Palladium(II) Complex

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Pd-C | 4 | 2.00 | 0.004 |

| Pd-N (linear) | 4 | 3.15 | 0.006 |

Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. For this compound compounds that can be crystallized, SC-XRD provides unambiguous information on bond lengths, bond angles, coordination geometry, and crystal packing.

While the simple binary compound this compound, Pd(CN)₂, often exists as a largely amorphous or nanocrystalline coordination polymer, precluding single-crystal analysis, crystalline salts of the tetracyanopalladate(II) anion, [Pd(CN)₄]²⁻, have been successfully characterized by SC-XRD. These studies confirm the square planar geometry of the [Pd(CN)₄]²⁻ anion, with the palladium atom at the center coordinated to four cyanide ligands through the carbon atoms. The data obtained from these analyses, such as unit cell dimensions, space group, and atomic coordinates, serve as the benchmark for understanding the fundamental structural chemistry of this compound complexes.

A prominent example is potassium tetracyanopalladate(II), K₂[Pd(CN)₄], for which crystallographic data provides a detailed structural model.

Table 2: Crystallographic Data for Potassium Tetracyanopalladate(II), K₂[Pd(CN)₄]

| Parameter | Value |

| Formula | C₄K₂N₄Pd |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.852 |

| b (Å) | 4.443 |

| c (Å) | 13.742 |

| α (°) | 90 |

| β (°) | 88.921 |

| γ (°) | 90 |

| Volume (ų) | 479.5 |

| Z | 2 |

| Pd-C Bond Length (Å) | ~2.00 |

| C-N Bond Length (Å) | ~1.15 |

Photoelectron Spectroscopy (PES)

Probing Electronic Structure and Molecular Orbital Energy Levels

X-ray Photoelectron Spectroscopy (XPS), a surface-sensitive form of PES, is instrumental in probing the electronic structure of this compound compounds. By irradiating a sample with X-rays and measuring the kinetic energy of the emitted core-level electrons, XPS can determine the elemental composition and, more importantly, the chemical (oxidation) state of the elements present.

For this compound, the binding energy of the Pd 3d core level is a direct indicator of the palladium's oxidation state. The Pd 3d spectrum exhibits a characteristic doublet (Pd 3d₅/₂ and Pd 3d₃/₂) due to spin-orbit coupling. The binding energy of the Pd 3d₅/₂ peak for Pd(II) is typically shifted to a higher value compared to metallic Pd(0). Analysis of the N 1s and C 1s core levels can also provide information about the cyanide ligand's bonding environment. These binding energies can be compared against standards to confirm the chemical integrity of the compound.

Table 3: Representative XPS Binding Energies for K₂[Pd(CN)₄]

| Core Level | Binding Energy (eV) |

| Pd 3d₅/₂ | ~338.5 |

| Pd 3d₃/₂ | ~343.8 |

| C 1s | ~285.0 |

| N 1s | ~399.0 |

| K 2p₃/₂ | ~293.0 |

Mass Spectrometry (MS) Techniques

High-Resolution Electrospray Mass Spectrometry (HR-ESMS) for Complex Characterization

High-Resolution Electrospray Mass Spectrometry (HR-ESMS) is a vital tool for the characterization of soluble this compound complexes, such as the tetracyanopalladate(II) anion, [Pd(CN)₄]²⁻. ESI is a soft ionization technique that allows for the transfer of intact ionic species from solution to the gas phase, making it ideal for analyzing coordination complexes.

HR-ESMS provides a highly accurate mass-to-charge ratio (m/z) of the ions, which allows for the unambiguous determination of their elemental composition. For a solution of a salt containing the [Pd(CN)₄]²⁻ anion, HR-ESMS in negative ion mode would be expected to show a prominent signal corresponding to this dianion. The measured isotopic pattern of this ion can be compared with the theoretical pattern for the proposed formula to confirm its identity with high confidence. The technique can also be used to identify other species in solution, such as ion pairs or solvated adducts.

Table 4: Predicted HR-ESMS Data for the [Pd(CN)₄]²⁻ Anion

| Ion Formula | Calculated m/z (Monoisotopic) | Charge (z) |

| [Pd(C₄N₄)]²⁻ | 104.945 | -2 |

| [KPd(CN)₄]⁻ | 248.831 | -1 |

Computational Chemistry and Theoretical Modeling of Palladium Ii Cyanide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for studying palladium(II) cyanide systems due to its favorable balance of computational cost and accuracy. DFT calculations are used to predict a wide range of properties, from molecular geometries to the energetics of chemical reactions.

DFT calculations are instrumental in analyzing the electronic structure of this compound complexes. researchgate.net These calculations help in understanding the nature of the bonding between palladium and the cyanide ligands. Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis. The energy and composition of these orbitals dictate the reactivity and electronic properties of the complexes. nih.gov

For instance, in various square-planar Pd(II) complexes, the HOMO is often metal-based, with significant contributions from the palladium d-orbitals, while the LUMO may be centered on the ligands. nih.gov This distribution influences the complex's susceptibility to nucleophilic or electrophilic attack and its behavior in electron transfer processes. The energy gap between the HOMO and LUMO is a key parameter, providing insight into the kinetic stability and electronic excitation properties of the molecule. nih.gov

Table 1: Frontier Orbital Contributions in a Model Palladium(II) Complex

| Orbital | Primary Contribution | Secondary Contribution | Energy (eV) |

|---|---|---|---|

| LUMO+1 | Ligand (π*) | Metal (d) | -1.5 |

| LUMO | Metal (d) | Ligand (π*) | -2.8 |

| HOMO | Metal (d) | Ligand (σ) | -7.2 |

| HOMO-1 | Ligand (σ) | Metal (d) | -8.1 |

Note: Data is illustrative, based on typical findings for Pd(II) complexes. nih.gov

Computational studies have successfully predicted the square-planar coordination environment typical for Pd(II) ions. researchgate.net In studies of this compound complexes with other ligands, such as thioamides, DFT calculations have been used to predict the most stable structural isomers, for example, whether a nonionic mononuclear complex [Pd(L)₂(CN)₂] or an ionic dinuclear form [Pd(L)₄][Pd(CN)₄] is more stable. researchgate.net These predictions are crucial for interpreting experimental data and understanding the compound's behavior in different environments. researchgate.net For the solid state, it is known that this compound consists of square-planar Pd(II) centers linked by bridging cyanide ligands. wikipedia.org DFT can model these extended structures to understand their properties.

Table 2: Predicted vs. Experimental Bond Lengths for [Pd(CN)₄]²⁻

| Bond | DFT Calculated (Å) | Experimental (Å) |

|---|---|---|

| Pd-C | 1.99 | 1.98 |

| C-N | 1.16 | 1.15 |

Note: Experimental data for Pd-C bond length is from total neutron diffraction of solid Pd(CN)₂. wikipedia.org

DFT calculations can provide valuable thermodynamic and kinetic data. By calculating the vibrational frequencies of the optimized structures, thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined. researchgate.netmdpi.com This information is vital for predicting the spontaneity and equilibrium position of reactions involving this compound. For example, calculations have been used to compare the thermodynamic stability of five- and six-membered palladacycles, revealing that while the six-membered ring may be kinetically favored, the five-membered ring is often the thermodynamically more stable product. nih.gov

Kinetically, the lability of palladium(II) complexes, which are known to react about 10⁴ to 10⁵ times faster than their platinum(II) analogs, can be investigated. researchgate.net The exchange of cyanide ions with the [Pd(CN)₄]²⁻ complex follows an associative pathway, which is characterized by a large negative entropy of activation. wikipedia.orgchemeurope.com DFT can be used to model the proposed pentacoordinate intermediate, [Pd(CN)₅]³⁻, and calculate the activation energy for the exchange process. wikipedia.orgchemeurope.com

Table 3: Computed Kinetic Parameters for Cyanide Exchange on Tetracyanometallates

| Complex | Rate Constant, k₂ (M⁻¹s⁻¹) | Entropy of Activation, ΔS‡ (kJ mol⁻¹ K⁻¹) |

|---|---|---|

| [Pd(CN)₄]²⁻ | 120 | -178 |

| [Pt(CN)₄]²⁻ | 26 | -143 |

| [Ni(CN)₄]²⁻ | > 500,000 | N/A |

Source: Data derived from experimental studies, illustrating parameters that can be modeled computationally. wikipedia.orgchemeurope.com

One of the most powerful applications of DFT is the elucidation of reaction mechanisms. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. researchgate.net For palladium-catalyzed reactions, such as the cyanation of haloarenes, DFT studies have been essential in understanding catalyst deactivation pathways. acs.org Excess cyanide can lead to the formation of inactive species like [(CN)₄Pd]²⁻ or [(CN)₃PdH]²⁻. researchgate.netacs.org

DFT calculations allow for the precise characterization of transition state structures, providing geometric details and the activation energy (ΔG‡) for a given reaction step. researchgate.netresearchgate.net This information helps to determine the rate-limiting step of a catalytic cycle and to understand how factors like ligand choice or solvent influence reactivity. For example, modeling the associative mechanism of cyanide exchange on [Pd(CN)₄]²⁻ involves locating the transition state for the attack of a free cyanide ion on the complex. wikipedia.orgchemeurope.com

Ab Initio and Semi-Empirical Methods for this compound Complexes

While DFT is widely used, other computational methods also find application. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization and can offer higher accuracy than DFT for certain systems, albeit at a significantly greater computational cost. They can be employed to benchmark DFT results for smaller model systems of this compound complexes. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. science.gov This speed allows for the study of larger systems or longer timescale simulations. However, their accuracy is dependent on the quality of the parameterization for the specific elements and bonding situations involved, and they are generally less reliable for transition metal complexes like those of this compound compared to DFT or ab initio methods. science.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

To gain deeper insight into the nature of chemical bonds, DFT results are often further analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

QTAIM, developed by Richard Bader, analyzes the electron density topology to define atoms and the bonds between them. researchgate.net By locating bond critical points (BCPs) and analyzing properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can characterize the nature of the interaction. This can distinguish between covalent bonds (high ρ, negative ∇²ρ) and closed-shell interactions like ionic bonds or van der Waals forces (low ρ, positive ∇²ρ). In this compound complexes, QTAIM can be used to quantify the degree of covalency in the Pd-C and C≡N bonds and to identify weaker non-covalent interactions that may influence the structure. researchgate.net

NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonding orbitals. wisc.edumpg.de This method provides a clear picture of the bonding within the molecule. For this compound, NBO analysis can quantify the hybridization of the atoms and the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, analyzed via second-order perturbation theory within the NBO framework, reveal the stabilizing effects of electron delocalization, such as the back-bonding from palladium d-orbitals into the π* orbitals of the cyanide ligands. researchgate.net

Catalytic Applications and Mechanistic Studies of Palladium Ii Cyanide in Organic Synthesis

Palladium-Catalyzed Cyanation of Organic Substrates

The palladium-catalyzed cyanation of organic halides is a powerful method for the synthesis of nitriles, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials. nih.gov Palladium(II) cyanide and its derivatives often play a crucial role as either catalysts or key intermediates in these transformations.

Mechanism of Aryl Halide Cyanation

The generally accepted mechanism for the palladium-catalyzed cyanation of aryl halides involves a catalytic cycle that begins with a palladium(0) species. researchgate.net The key steps are as follows:

Oxidative Addition: An aryl halide (Ar-X) reacts with a coordinatively unsaturated Pd(0) complex, leading to the cleavage of the Ar-X bond and the formation of a Pd(II) intermediate, Ar-Pd(II)-X. rsc.org The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl.

Transmetalation (Halide/Cyanide Exchange): The halide ligand on the Pd(II) complex is exchanged for a cyanide group from a cyanide source (M-CN). This step forms an Ar-Pd(II)-CN species and a metal halide salt (M-X). researchgate.net

Reductive Elimination: The final step involves the reductive elimination of the aryl nitrile (Ar-CN) from the Ar-Pd(II)-CN complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.org For many cyanation reactions, reductive elimination is considered the rate-determining step.

This catalytic cycle is a cornerstone of modern organic synthesis, providing an efficient route to aromatic nitriles under relatively mild conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov

Strategies for Preventing Catalyst Deactivation in Cyanation

A significant challenge in palladium-catalyzed cyanation is the deactivation of the catalyst by excess cyanide ions. researchgate.net Cyanide can strongly coordinate to palladium, forming stable and inactive palladium-cyanide complexes, which disrupts the catalytic cycle. nih.gov Several strategies have been developed to mitigate this issue:

Use of Sparingly Soluble Cyanide Sources: Employing cyanide salts with low solubility in the reaction solvent, such as NaCN, KCN, and Zn(CN)2, helps to maintain a low concentration of free cyanide ions, thereby minimizing catalyst poisoning. nih.gov

Slow Addition of Cyanide Reagents: A continuous, slow dosage of soluble cyanide sources like trimethylsilyl (B98337) cyanide or acetone (B3395972) cyanohydrin can keep the cyanide concentration low and prevent catalyst deactivation. researchgate.net

Biphasic Solvent Systems: Using biphasic solvent mixtures can control the diffusion of the cyanide source from one phase (e.g., aqueous) to the organic phase where the reaction occurs, thus regulating the cyanide concentration available to the catalyst. nih.gov

Use of Bulky Ligands: Sterically demanding phosphine (B1218219) ligands can protect the palladium center from being displaced by cyanide, thus preventing the formation of inactive species and promoting efficient cross-coupling. acs.org

Cyanide Transfer Agents: Utilizing cyanide sources where the cyanide is strongly bound and released slowly, such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]), is an effective strategy. This non-toxic reagent avoids the rapid release of high concentrations of free cyanide, preventing catalyst poisoning. nih.govresearchgate.net

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Sparingly Soluble Sources | Utilizes cyanide salts with low solubility to maintain a low concentration of free cyanide ions. | Zn(CN)2, KCN | nih.gov |

| Slow Addition | Continuous, slow dosage of soluble cyanide sources to prevent high local concentrations of cyanide. | Acetone cyanohydrin | researchgate.net |

| Biphasic Systems | Controls the diffusion of the cyanide source from an aqueous phase to the organic phase. | H2O/THF mixture | nih.gov |

| Bulky Ligands | Sterically demanding ligands protect the palladium center from displacement by excess cyanide. | tert-butyl phosphine ligands | acs.org |

| Cyanide Transfer Agents | Employs stable complexes that release cyanide slowly into the reaction medium. | K4[Fe(CN)6] | nih.govresearchgate.net |

Cyanide Transfer Agents and Reaction Conditions

The choice of the cyanide source and reaction conditions is critical for a successful palladium-catalyzed cyanation. A variety of cyanide transfer agents have been employed, each with its own advantages and required conditions.

Alkali Metal Cyanides (KCN, NaCN): These are common and inexpensive cyanide sources. However, their high toxicity and tendency to deactivate palladium catalysts necessitate careful control of reaction conditions, often requiring anhydrous environments. nih.govresearchgate.net

Zinc Cyanide (Zn(CN)2): This reagent is significantly less toxic than alkali metal cyanides and is widely used. nih.govresearchgate.net It often requires higher reaction temperatures. Mild and efficient cyanations using Zn(CN)2 have been developed in aqueous media at temperatures from room temperature to 40 °C. nih.gov

Potassium Hexacyanoferrate(II) (K4[Fe(CN)6]): As a non-toxic food additive, K4[Fe(CN)6] has emerged as a safer alternative. nih.gov The cyanide ions are strongly bound and are transferred to the palladium catalyst, which avoids high concentrations of free cyanide. researchgate.net Reactions using this agent are often carried out in polar aprotic solvents like DMF at elevated temperatures (e.g., 100-140 °C). nih.govrsc.org

Organic Cyanide Sources: Reagents like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) and formamide (B127407) have been used as alternative cyanide sources under specific palladium-catalyzed conditions. rsc.org

Reaction conditions are highly dependent on the substrate and the chosen catalytic system. Solvents typically include DMF, dioxane, and THF, sometimes in aqueous mixtures. nih.govrsc.org The choice of phosphine ligands and, in some cases, the use of additives or bases like KOAc or Na2CO3, are also crucial for optimizing the reaction yield and efficiency. nih.govrsc.org

| Cyanide Agent | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| KCN, NaCN | Anhydrous organic solvents (e.g., DMF) | Inexpensive, readily available | Highly toxic, can deactivate catalyst | nih.govresearchgate.net |

| Zn(CN)2 | Organic or aqueous/organic mixtures, rt-120 °C | Less toxic than KCN/NaCN | Can require higher temperatures | nih.govnih.govresearchgate.net |

| K4[Fe(CN)6] | Polar aprotic solvents (e.g., DMF, dioxane), 100-140 °C, often with a base | Non-toxic, minimizes catalyst poisoning | Requires higher temperatures for cyanide transfer | nih.govrsc.org |

| NCTS | PdCl2 catalyst, ethanol (B145695) solvent | Stable, less hazardous | More specialized reagent | rsc.org |

Homogeneous Catalysis Mediated by this compound Complexes

While often generated in situ during cyanation reactions, well-defined this compound complexes themselves can be involved in various homogeneous catalytic processes. The electronic properties of the cyanide ligand can influence the reactivity and stability of the palladium center.